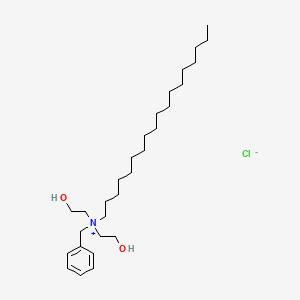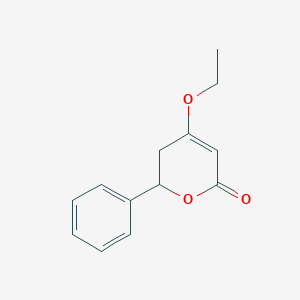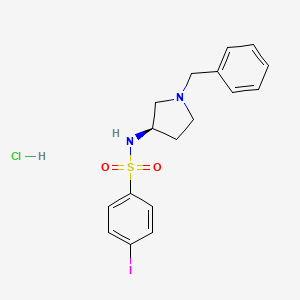![molecular formula C31H27ClN2S2 B13787715 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[2,1-D]thiazolium core, which is a fused ring system combining naphthalene and thiazole rings. The presence of ethyl groups and a penta-1,3-dienyl chain further enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[2,1-D]thiazole core, followed by the introduction of ethyl groups and the penta-1,3-dienyl chain. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Addition: Addition reactions can occur at the double bonds in the penta-1,3-dienyl chain, leading to the formation of new compounds with added functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride stands out due to its unique combination of structural features. Similar compounds include:
Naphtho[2,1-D]thiazolium derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Ethyl-substituted thiazoles: Compounds with ethyl groups attached to thiazole rings, which may exhibit similar reactivity but different overall properties.
Penta-1,3-dienyl derivatives: Compounds with the penta-1,3-dienyl chain, which can undergo similar addition reactions but may differ in other aspects.
Eigenschaften
Molekularformel |
C31H27ClN2S2 |
|---|---|
Molekulargewicht |
527.1 g/mol |
IUPAC-Name |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]benzo[g][1,3]benzothiazole;chloride |
InChI |
InChI=1S/C31H27N2S2.ClH/c1-3-32-26-20-18-22-12-8-10-14-24(22)30(26)34-28(32)16-6-5-7-17-29-33(4-2)27-21-19-23-13-9-11-15-25(23)31(27)35-29;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LKPSLAUZQVOSCU-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C=C/C=C/C4=[N+](C5=C(S4)C6=CC=CC=C6C=C5)CC.[Cl-] |
Kanonische SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC=CC=CC4=[N+](C5=C(S4)C6=CC=CC=C6C=C5)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)


![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)

